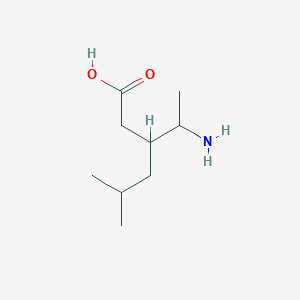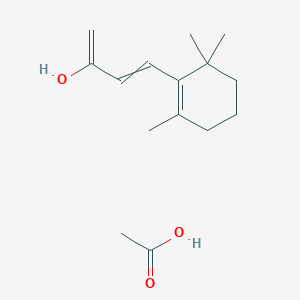
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclohexenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol typically involves multiple steps. One common method includes the reaction of 2,6,6-trimethylcyclohexen-1-yl with buta-1,3-dien-2-ol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,6,6-trimethylcyclohexen-1-yl)acetic acid: Shares a similar cyclohexenyl group but differs in the acetic acid moiety.
4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one: Similar structure but with a different functional group arrangement.
2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another related compound with a propenal group.
Uniqueness
Acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
497845-26-8 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
acetic acid;4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dien-2-ol |
InChI |
InChI=1S/C13H20O.C2H4O2/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14;1-2(3)4/h7-8,14H,2,5-6,9H2,1,3-4H3;1H3,(H,3,4) |
InChI Key |
ZEAHAAOFTGNWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


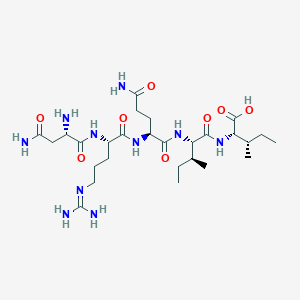
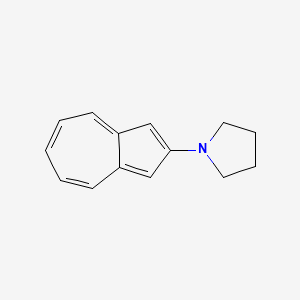
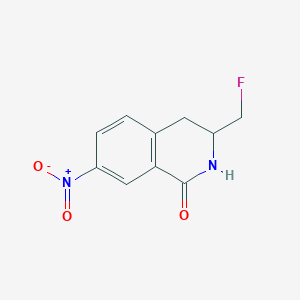
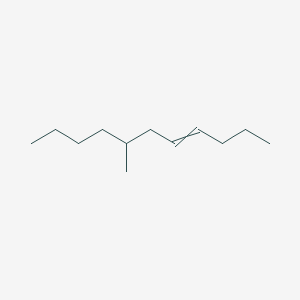
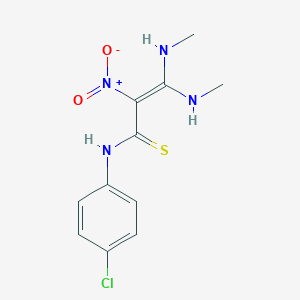
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

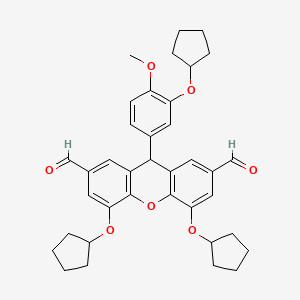

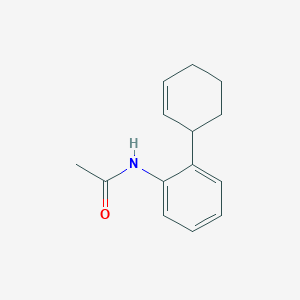
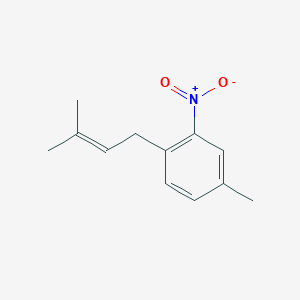
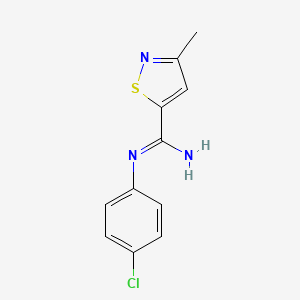
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
